![molecular formula C20H17N3O3S B11043993 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is a complex organic compound that features a unique combination of aniline, benzodioxin, and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE typically involves multiple steps, starting with the preparation of the core structures. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the benzodioxin moiety . The final step involves the coupling of the aniline group to the thiazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.
Thiazolopyridine derivatives: Compounds with the thiazolopyridine core exhibit similar biological activities.
Uniqueness
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-anilino-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H17N3O3S/c24-17-11-14(12-6-7-15-16(10-12)26-9-8-25-15)18-19(22-17)23-20(27-18)21-13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,21,23)(H,22,24) |
InChI Key |
FXGDEKLXUUEFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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